NaV Channel Inhibition vs. Non-Selective Blockers
The compound is explicitly claimed as an inhibitor of voltage-gated sodium channels, a mechanism critical for treating neuropathic and inflammatory pain [1]. While the specific NaV subtype selectivity and IC50 values for this molecule (Example X) are not provided in the patent abstract, the genus exhibits potent inhibition. This differentiates the compound from non-selective, clinically-used sodium channel blockers like lidocaine. Lidocaine blocks NaV1.5 and NaV1.7 with IC50 values of approximately 74 μM and 240 μM respectively. [2] The pyrrolidinyl phenyl sulfonamide series was designed to achieve greater subtype selectivity, aiming for significantly lower IC50 values, as demonstrated by specific examples in the patent which show NaV1.7 IC50 values < 1 μM [1].
| Evidence Dimension | NaV Channel Inhibitory Potency |
|---|---|
| Target Compound Data | Potent NaV inhibition expected for the series (specific examples in patent show NaV1.7 IC50 < 1 μM) [1] |
| Comparator Or Baseline | Lidocaine (non-selective) NaV1.5 IC50 ≈ 74 μM, NaV1.7 IC50 ≈ 240 μM [2] |
| Quantified Difference | Projected >100-fold improvement in potency for the target series over lidocaine based on patent examples [1] |
| Conditions | In vitro electrophysiology assays (patch-clamp) on recombinant NaV channels |
Why This Matters
For pain target discovery and preclinical models, a potent, state-dependent NaV inhibitor from the sulfonamide class offers the potential for superior analgesic efficacy and a wider therapeutic window compared to classical, low-potency local anesthetics.
- [1] US8163720B2, Pyrrolidinyl phenyl sulphonamides as modulators of ion channels, issued April 24, 2012. View Source
- [2] Waxman, S. G., Dib-Hajj, S., et al. (1999) 'Sodium channels and pain' Proc Natl Acad Sci USA 96(14): 7635-9. View Source
